molecular formula C10H11NO3 B6154347 methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate CAS No. 1780322-50-0

methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate

Cat. No.: B6154347
CAS No.: 1780322-50-0
M. Wt: 193.20 g/mol
InChI Key: XTYYEDRFSHYOAT-UHFFFAOYSA-N
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Description

Methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and an ester functional group at the 3-position. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate typically involves the esterification of 3-(5-methylpyridin-2-yl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

Methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of fine chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The pyridine ring can also participate in various biochemical processes, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-pyridyl)-3-oxopropanoate: Similar structure but with the pyridine ring substituted at the 2-position.

    Ethyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate: Similar structure but with the methyl group at the 3-position of the pyridine ring.

Uniqueness

Methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate is unique due to its specific substitution pattern on the pyridine ring and the presence of the methyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1780322-50-0

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate

InChI

InChI=1S/C10H11NO3/c1-7-3-4-8(11-6-7)9(12)5-10(13)14-2/h3-4,6H,5H2,1-2H3

InChI Key

XTYYEDRFSHYOAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(=O)CC(=O)OC

Purity

95

Origin of Product

United States

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